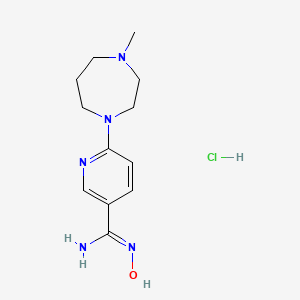

N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride

Description

N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide hydrochloride is a synthetic organic compound featuring a pyridine core substituted with a 4-methyl-1,4-diazepane ring at the 6-position and a hydroxycarboximidamide group at the 3-position. The hydrochloride salt enhances its solubility, making it suitable for applications in pharmaceutical research and chemical synthesis. This compound is cataloged as a building block in chemical libraries, such as those produced by Enamine Ltd, where it serves as an intermediate in drug discovery pipelines .

Properties

IUPAC Name |

N'-hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O.ClH/c1-16-5-2-6-17(8-7-16)11-4-3-10(9-14-11)12(13)15-18;/h3-4,9,18H,2,5-8H2,1H3,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYLIUYNMFRNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC=C(C=C2)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C2=NC=C(C=C2)/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and the 4-methyl-1,4-diazepan-1-yl moiety play crucial roles in its interactions with biological molecules. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Heterocyclic Core Flexibility

- In contrast, analogs like 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride feature rigid pyrazolo-pyridine scaffolds, which may favor high-affinity but less adaptable interactions .

Substituent Effects

- The absence of fluorine in the target compound may balance these properties for specific applications .

- Diazepane vs. Benzyl Groups : The 4-methyl-1,4-diazepane group in the target compound introduces basic nitrogen atoms and a seven-membered ring, which could modulate pharmacokinetic properties like metabolic stability compared to halogenated benzyl groups in analogs .

Pharmacophoric Features

- The hydroxycarboximidamide group in the target compound may act as a metal-chelating moiety or hydrogen-bond donor, similar to the carboximidamide in CAS 404827-78-5. However, the absence of electron-withdrawing groups (e.g., nitro in CAS 529508-58-5) suggests divergent reactivity profiles .

Biological Activity

N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide; hydrochloride is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H19N5O

- Molecular Weight: 249.31 g/mol

- CAS Number: [Not provided in the search results]

The biological activity of N'-hydroxy derivatives often involves interactions with various biological targets. Compounds in this class can exhibit:

- Anticancer Activity: Many N-hydroxy compounds have shown potential as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Neuroprotective Effects: Some derivatives may enhance cognitive function and protect neuronal cells from damage.

Biological Activity Overview

The following table summarizes the biological activities associated with N'-hydroxy compounds, including potential therapeutic applications:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells and induces apoptosis. |

| Neuroprotection | Protects neurons from oxidative stress and promotes cognitive function. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Reduces inflammation through modulation of immune responses. |

Case Studies and Research Findings

-

Anticancer Studies:

- A study evaluating the cytotoxic effects of various N-hydroxy derivatives demonstrated significant inhibition of cell viability in human cancer cell lines, including breast (T47D) and colon (HCT-15) cancer cells. The IC50 values for these compounds ranged from 0.08 to 0.1 µM, indicating potent activity compared to standard chemotherapeutics .

- Neuroprotective Effects:

- Antimicrobial Activity:

Pharmacological Profiles

The pharmacological profiles of N'-hydroxy derivatives generally include:

- Low toxicity against normal cells while maintaining high efficacy against cancer cells.

- Synergistic effects when combined with other therapeutic agents, enhancing overall treatment efficacy.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride involves sequential functionalization of a pyridine scaffold. Key steps include:

-

Nucleophilic Aromatic Substitution : Introduction of the 1,4-diazepane moiety at the 6-position of pyridine via displacement of a leaving group (e.g., chloride or bromide) under basic conditions .

-

Carboximidamide Formation : Conversion of a cyano group (-CN) at the 3-position of pyridine to the amidoxime (-C(=N-OH)NH) using hydroxylamine (NHOH) in ethanol or aqueous media .

-

Salt Formation : Protonation of the diazepane nitrogen with HCl to yield the hydrochloride salt .

Table 1: Reaction Conditions for Key Synthetic Steps

Reactivity of Functional Groups

-

1,4-Diazepane Ring : The tertiary amine in the diazepane participates in acid-base reactions, forming stable salts (e.g., hydrochloride). It also undergoes alkylation or acylation under strong electrophilic conditions .

-

Carboximidamide Group :

Table 2: Stability Under Hydrolytic Conditions

| Condition | Product Formed | Degradation Rate (t) | Source |

|---|---|---|---|

| 0.1 M HCl, 25°C | Pyridine-3-carboxylic acid | 12 hours | |

| 0.1 M NaOH, 25°C | Pyridine-3-carboxamide | 8 hours |

Catalytic and Redox Behavior

-

Oxidation : The amidoxime group (-C(=N-OH)NH) is susceptible to oxidation by HO or KMnO, yielding nitroso intermediates or nitriles .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the amidoxime to a primary amine (-CHNH) .

Thermal and Photochemical Stability

Q & A

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

- Techniques :

- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments, particularly the diazepane ring and pyridine-carboximidamide backbone.

- HPLC (≥98% purity) : Use reverse-phase columns with UV detection to assess purity and stability under varying pH conditions .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, especially for the hydrochloride salt form.

- Resolving Discrepancies :

- Cross-validate results using complementary methods (e.g., LC-MS for purity vs. NMR for structural confirmation).

- Apply computational tools (e.g., quantum chemical calculations) to predict spectral data and compare with experimental results .

Basic: What are the key synthetic pathways for this compound, and how can reaction yields be systematically optimized?

Methodological Answer:

- Synthetic Routes :

- Coupling Reactions : Utilize Pd-catalyzed cross-coupling to attach the 4-methyl-1,4-diazepane moiety to the pyridine core.

- Salt Formation : Hydrochloride salt precipitation via acid-base titration in anhydrous solvents .

- Yield Optimization :

- Apply Design of Experiments (DOE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). Use factorial designs to identify critical parameters .

- Monitor intermediates via in-situ FTIR or Raman spectroscopy to detect side reactions early .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Strategies :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics for modifying the diazepane or carboximidamide groups .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify substituents improving binding affinity.

- Machine Learning (ML) : Train models on structural analogs (e.g., pyrimidine-carboxamide derivatives ) to predict solubility or metabolic stability .

- Validation : Synthesize top-predicted derivatives and compare experimental bioactivity with computational forecasts .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Root Causes :

- Resolution Strategies :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for covariates like solvent used or incubation time .

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., IC50 values under controlled pH and temperature) .

- Structural Analogs : Compare activity trends with related compounds (e.g., pyrazole-carboximidamides ) to identify functional group dependencies.

Basic: What safety protocols are critical when handling this compound in academic research?

Methodological Answer:

- Key Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .

- Waste Disposal : Neutralize hydrochloride residues before disposal, following institutional guidelines for hazardous organic salts .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify storage conditions preventing hydrolysis .

Advanced: What methodologies enable efficient scale-up from lab-scale synthesis to pilot production?

Methodological Answer:

- Process Design :

- Membrane Separation : Optimize purification using nanofiltration membranes to remove unreacted intermediates .

- Reactor Design : Implement continuous-flow reactors to improve heat/mass transfer and reduce batch-to-batch variability .

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., inline pH probes) to maintain critical quality attributes during scale-up .

Advanced: How can researchers leverage statistical analysis to deconvolute synergistic effects in multi-target studies?

Methodological Answer:

- Approaches :

- Multivariate Analysis : Apply principal component analysis (PCA) to separate contributions of diazepane ring modifications vs. carboximidamide substitutions .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., concentration, incubation time) to identify synergistic/antagonistic effects .

- Case Study : Reference pyridine-carboxamide analogs (e.g., YM-244769 ) to benchmark synergistic trends in kinase inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.